molecular formula C12H13NO3 B14128517 Ethyl 1,3-dihydro-1-oxo-2H-isoindole-2-acetate CAS No. 96017-04-8

Ethyl 1,3-dihydro-1-oxo-2H-isoindole-2-acetate

Cat. No.: B14128517
CAS No.: 96017-04-8
M. Wt: 219.24 g/mol
InChI Key: WYPFDRSAHGOTQS-UHFFFAOYSA-N
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Description

Ethyl 1,3-dihydro-1-oxo-2H-isoindole-2-acetate is a chemical compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes an isoindole ring fused with an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,3-dihydro-1-oxo-2H-isoindole-2-acetate typically involves the reaction of phthalic anhydride with ethyl glycinate under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires heating to facilitate the formation of the isoindole ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often used to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,3-dihydro-1-oxo-2H-isoindole-2-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoindole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Ethyl 1,3-dihydro-1-oxo-2H-isoindole-2-acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1,3-dihydro-1-oxo-2H-isoindole-2-acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the isoindole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1,3-dihydro-1-oxo-2H-isoindole-2-acetate is unique due to its specific structure, which allows for a wide range of chemical modifications and biological activities. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

96017-04-8

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 2-(3-oxo-1H-isoindol-2-yl)acetate

InChI

InChI=1S/C12H13NO3/c1-2-16-11(14)8-13-7-9-5-3-4-6-10(9)12(13)15/h3-6H,2,7-8H2,1H3

InChI Key

WYPFDRSAHGOTQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CC2=CC=CC=C2C1=O

Origin of Product

United States

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